2-Amino-4-(naphthalen-2-yl)-1H-pyrrole-3-carbonitrile
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Overview
Description
Synthesis Analysis
The synthesis of 2-Amino-4-(naphthalen-2-yl)-1H-pyrrole-3-carbonitrile involves a series of reactions starting with a 2-aminopyridine-3-carbonitrile derivative. This derivative undergoes reactions with various reagents such as malononitrile, ethyl cyanacetate, and others to yield a range of naphthyridine derivatives. For instance, the reaction with malononitrile leads to the formation of [1,8]naphthyridine derivatives. Further chemical transformations of these derivatives result in the formation of various annulated pyridine structures, including pyrido[2,3-b][1,8]naphthyridine and pyrido[2,3-h][1,6]naphthyridine derivatives. Additionally, the compound reacts with halo compounds to afford pyrrolopyridine derivatives and with hydrazine hydrate to give pyrazolopyridine derivatives. The structures of these compounds are confirmed through elemental and spectral data .
Molecular Structure Analysis
The molecular structure of related compounds, such as Ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate, has been elucidated through crystallography. This compound is synthesized through a condensation reaction followed by a cyclization reaction and subsequent reduction. The crystal structure provides insights into the arrangement of atoms and the geometry of the molecule, which is crucial for understanding its reactivity and interaction with biological targets .
Chemical Reactions Analysis
The chemical reactivity of the 2-aminopyridine-3-carbonitrile derivative is quite versatile, as it can undergo various reactions to yield a plethora of compounds with different ring systems and functional groups. These reactions include condensation, cyclization, and annulation, which lead to the formation of complex structures such as naphthyridines, pyridopyrimidines, and spiro derivatives. The reactivity is also influenced by the conditions under which the reactions are carried out, such as the use of sulfuric acid or the presence of a catalyst like Pd/C .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of this compound are not detailed in the provided papers, the properties of structurally related compounds can be inferred. The crystal structure analysis of related compounds provides information on molecular geometry, which can affect physical properties such as melting point, solubility, and crystallinity. The presence of functional groups like amino and nitrile can influence the chemical behavior, including acidity/basicity and potential for further reactions. The spectral data mentioned are essential for characterizing these compounds and confirming their structures .
Relevant Case Studies
The antitumor activity of related compounds, such as Ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate, has been studied. This compound exhibits significant inhibition of the proliferation of some cancer cell lines, indicating its potential as an antitumor agent. Such biological activities are crucial for the development of new therapeutic agents and highlight the importance of the structural analysis and synthesis of these compounds .
Scientific Research Applications
Synthesis and Chemical Intermediates
2-Amino-4-(naphthalen-2-yl)-1H-pyrrole-3-carbonitrile and its derivatives are extensively used in chemical synthesis. For example, Aly (2006) explored its use as a precursor in the synthesis of various polyfunctional derivatives such as pyrazolonaphthyridine, pentaazanaphthalene, and heptaazaphenanthrene. This highlights its versatility as a building block for complex organic compounds in chemical research (Aly, 2006). Additionally, Qin Yu (2012) demonstrated improvements in the synthetic route of 4-amino-1-naphthalene carbonitrile, a closely related compound, underlining its significance in pharmaceutical and chemical intermediates (Qin Yu, 2012).
Electropolymerization and Conducting Polymers
The compound plays a crucial role in the field of electropolymerization and conducting polymers. Sotzing et al. (1996) researched derivatized bis(pyrrol-2-yl) arylenes, including 2,6-bis(pyrrol-2-yl)naphthalene, for their use in creating conducting polymers through electrochemical polymerization. This study contributes to the understanding of the compound's utility in developing materials with low oxidation potentials, enhancing stability and conductivity (Sotzing et al., 1996).
Photopolymerization and 3D Printing
In the area of photopolymerization and 3D printing, Hola et al. (2020) identified 1-amino-4-methyl-naphthalene-2-carbonitrile derivatives as effective photosensitizers for various photopolymerization processes, including cationic, free-radical, and thiol–ene photopolymerization. This research opens up new possibilities for using these compounds in 3D printing applications, especially under low light intensity UV and visible LEDs (Hola et al., 2020).
Photophysical and Antibacterial Properties
Exploring the photophysical and antibacterial properties of the compound, Monika et al. (2020) studied naphthalenemaleonitrile positional isomers, demonstrating how molecular configurations can significantly affect properties like aggregation induced emission (AIE), aggregation caused quenching (ACQ), and antimicrobial activity. This finding is crucial for understanding the role of structural variations in the biological and photophysical activities of such compounds (Monika et al., 2020).
OLEDs and Photoreactions
In the context of organic light-emitting diodes (OLEDs), Li et al. (2018) synthesized naphthalene-based host materials, including compounds related to this compound, for red phosphorescent OLEDs. Their work provides insights into the design of efficient and cost-effective OLEDs (Li et al., 2018). Also, McCullough et al. (1972) explored the photoreaction of naphthalene with pyrrole, which is closely related to the structure of this compound, providing valuable information on the reaction mechanism and photophysical properties (McCullough et al., 1972).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-amino-4-naphthalen-2-yl-1H-pyrrole-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3/c16-8-13-14(9-18-15(13)17)12-6-5-10-3-1-2-4-11(10)7-12/h1-7,9,18H,17H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUUAUIDSXJHFQP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CNC(=C3C#N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70377074 |
Source
|
Record name | 2-Amino-4-(naphthalen-2-yl)-1H-pyrrole-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70377074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
338400-97-8 |
Source
|
Record name | 2-Amino-4-(naphthalen-2-yl)-1H-pyrrole-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70377074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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